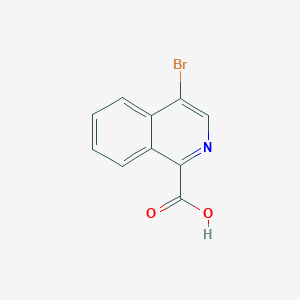

4-Bromoisoquinoline-1-carboxylic acid

Description

Chemical Classification and Nomenclature

This compound belongs to the broader family of isoquinoline derivatives, which are heterocyclic aromatic organic compounds characterized by a benzene ring fused to a pyridine ring. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as isoquinoline with specific substituents noted by their position numbers. The compound bears a bromine atom at the 4-position and a carboxylic acid group at the 1-position of the isoquinoline ring system.

The chemical classification places this compound within multiple overlapping categories. Primarily, it functions as a halogenated heterocyclic compound, specifically a brominated nitrogen-containing aromatic system. The presence of the carboxylic acid functional group additionally classifies it as an aromatic carboxylic acid derivative. The compound's Chemical Abstracts Service number 1179149-25-7 provides unique identification within chemical databases and literature.

Structurally, the compound represents a benzopyridine derivative where the nitrogen atom occupies the 2-position relative to the fused benzene ring. The bromine substitution at position 4 and carboxylic acid substitution at position 1 create a specific substitution pattern that influences both the compound's physical properties and chemical reactivity. The molecular geometry demonstrates planarity typical of aromatic systems, with the carboxylic acid group capable of hydrogen bonding interactions.

Historical Context and Discovery

The development of this compound synthesis methods reflects the broader evolution of isoquinoline chemistry, which has its roots in the nineteenth century isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp. The systematic study of isoquinoline derivatives, including brominated variants, emerged as part of the comprehensive investigation of heterocyclic aromatic compounds during the early twentieth century.

The specific synthesis and characterization of this compound represents a more recent achievement in synthetic organic chemistry. Early synthetic approaches to brominated isoquinolines relied heavily on direct bromination reactions, which often suffered from poor regioselectivity and modest yields. The development of more sophisticated synthetic methodologies has enabled the precise introduction of bromine substituents at specific positions on the isoquinoline ring system.

Contemporary research has focused on developing metal-free synthetic approaches that offer improved efficiency and environmental compatibility. Recent work by Pathare and Selvakumar demonstrated an innovative metal-free synthesis utilizing in situ-generated transient bromoiodane-mediated brominative annulation of 2-alkynyl arylimidate precursors. This methodology represents a significant advancement in the field, offering mild reaction conditions and excellent functional group tolerance for the construction of 4-bromoisoquinoline derivatives.

The historical progression of synthetic methods reflects broader trends in organic chemistry toward more sustainable and efficient synthetic processes. Early approaches often required harsh reaction conditions and produced significant waste streams, while modern methodologies emphasize atom economy and environmental considerations. The development of palladium-catalyzed approaches, as demonstrated by Zhang and colleagues, provided selective routes to both 4-bromoisoquinoline and related 4-bromoisoquinolone derivatives under controlled conditions.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique combination of functional groups and its potential as a synthetic intermediate. The compound serves multiple roles in contemporary organic synthesis, functioning both as a target molecule for methodology development and as a building block for more complex heterocyclic systems.

The research significance of this compound stems from several key factors. The bromine substituent provides a versatile handle for further functionalization through various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck coupling processes. The carboxylic acid functionality offers additional synthetic opportunities through esterification, amidation, and decarboxylation reactions. This dual functionality makes the compound particularly valuable for constructing diverse molecular architectures.

Recent synthetic methodologies have demonstrated the compound's accessibility through multiple synthetic routes. The metal-free brominative annulation approach developed by Pathare and Selvakumar showcases the use of readily available chemicals under mild reaction conditions, providing an efficient alternative for halogenated isoquinoline construction. This methodology features high functional group tolerance and excellent yields, making it particularly attractive for synthetic applications.

The compound's role in medicinal chemistry research has been highlighted through its identification as a scaffold for antitumor drug development. The isoquinoline core structure appears frequently in bioactive natural products and pharmaceutical compounds, making systematic studies of substituted isoquinolines highly relevant for drug discovery efforts. The specific substitution pattern in this compound provides opportunities for structure-activity relationship studies and lead compound optimization.

The compound's significance extends to fundamental studies of heterocyclic chemistry, where it serves as a model system for understanding the electronic effects of halogen and carboxylic acid substituents on aromatic nitrogen heterocycles. These studies contribute to the broader understanding of structure-reactivity relationships in heterocyclic systems and inform the design of new synthetic transformations.

Structure

2D Structure

Propriétés

IUPAC Name |

4-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSCFCDHOLOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731398 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179149-25-7 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that isoquinolines, a class of compounds to which 4-bromoisoquinoline-1-carboxylic acid belongs, have been used in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that isoquinolines can be brominated by heating their hydrochlorides with bromine, resulting in compounds like 4-bromoisoquinoline . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Isoquinolines are known to be involved in various biological processes and have been used in the synthesis of many natural products and synthetic pharmaceuticals .

Pharmacokinetics

The compound’s molecular weight (25206) and its chemical structure suggest that it might have suitable properties for absorption and distribution in the body .

Result of Action

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Action Environment

It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .

Activité Biologique

4-Bromoisoquinoline-1-carboxylic acid (4-BIQCA) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 4-BIQCA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-BIQCA has the molecular formula CHBrNO and a molecular weight of approximately 252.07 g/mol. The compound features a bromine atom at the 4-position of the isoquinoline ring and a carboxylic acid group at the 1-position, contributing to its unique chemical reactivity and biological properties .

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 252.07 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that 4-BIQCA exhibits significant antimicrobial activity. A study found that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Activity

4-BIQCA has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound activates caspase pathways, leading to programmed cell death .

Case Study: In Vivo Antitumor Efficacy

In a xenograft mouse model of breast cancer, administration of 4-BIQCA resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Neuroprotective Effects

Emerging evidence suggests that 4-BIQCA may possess neuroprotective properties. A study highlighted its potential in mitigating neurodegenerative processes by inhibiting oxidative stress and inflammation in neuronal cells. This effect was attributed to the compound's ability to modulate signaling pathways associated with neuroinflammation .

The biological activities of 4-BIQCA can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.

- Cell Signaling Modulation : The compound influences key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, 4-BIQCA protects cells from oxidative damage.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes linked to cancer metabolism |

| Cell Signaling Modulation | Affects MAPK and PI3K/Akt pathways |

| Oxidative Stress Reduction | Scavenges free radicals |

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 4-bromoisoquinoline-1-carboxylic acid derivatives as antimicrobial agents. For instance, research on arylated quinoline carboxylic acids has demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Compounds modified with alkyl and aryl groups showed promising inhibitory effects against both replicating and non-replicating forms of the bacteria .

Anticancer Properties

Isoquinoline derivatives, including this compound, have been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer progression. Preliminary studies suggest that certain derivatives exhibit cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The ability of this compound to inhibit this enzyme suggests its potential role as a lead compound in developing new antibacterial therapies .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis | 1.0 | |

| Derivative A | Anticancer | HeLa Cells | 5.0 | |

| Derivative B | Enzyme Inhibition | DNA gyrase | 0.5 |

Case Study: Antitubercular Activity

A recent study synthesized a series of quinoline carboxylic acids based on the structure of this compound. The compounds were screened for activity against M. tuberculosis, revealing that certain modifications at the C-6 position significantly enhanced their potency. For example, a derivative with a methyl group at C-6 exhibited an IC50 value of 1 µM, demonstrating strong inhibitory activity against the bacterium .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 1179149-25-7

- Molecular Formula: C₁₀H₆BrNO₂

- Molecular Weight : 252.06 g/mol

- Appearance : White crystalline powder .

- Storage : Stable under dry conditions at 2–8°C .

Applications :

Primarily used in pharmaceutical research and development as a building block for bioactive molecules, including kinase inhibitors and antimicrobial agents .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights key analogs of 4-Bromoisoquinoline-1-carboxylic acid, ranked by structural similarity (based on molecular fingerprints):

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline-1-carboxylic acid | 1253654-73-7 | 0.94 | C₁₀H₆BrNO₂ | 252.06 | Bromine at position 5 (vs. 4) |

| 4-Bromoquinoline-7-carboxylic acid | 1379367-77-7 | 0.94 | C₁₀H₆BrNO₂ | 252.06 | Quinoline backbone (vs. isoquinoline) |

| 5-Bromoquinoline-4-carboxylic acid | 1219834-22-6 | 0.94 | C₁₀H₆BrNO₂ | 252.06 | Bromine at position 5, quinoline core |

| 4-Bromoisoquinoline-8-carboxylic acid | 1823254-04-1 | 0.69 | C₁₀H₆BrNO₂ | 252.06 | Bromine at position 8 (vs. 1) |

| 6-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | 0.68 | C₁₀H₅BrN₂ | 233.07 | Carbonitrile group (vs. carboxylic acid) |

Key Observations :

- Positional Isomerism: The placement of bromine (e.g., 4 vs. 5 or 8) significantly impacts electronic properties and reactivity. For example, 5-Bromoisoquinoline-1-carboxylic acid (similarity 0.94) may exhibit distinct regioselectivity in cross-coupling reactions compared to the target compound .

- Backbone Variations: Substitution of the isoquinoline core with quinoline (e.g., 4-Bromoquinoline-7-carboxylic acid) alters π-π stacking interactions, affecting binding affinity in medicinal chemistry applications .

- Functional Group Differences: Replacing the carboxylic acid with a carbonitrile group (e.g., 6-Bromoisoquinoline-1-carbonitrile) reduces hydrogen-bonding capacity, limiting utility in drug design .

Méthodes De Préparation

Palladium-Catalyzed Intramolecular Cyclization Method

One efficient and selective method for synthesizing 4-bromoisoquinoline derivatives, including 4-bromoisoquinoline-1-carboxylic acid, involves palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides. This method was detailed in a patent describing the preparation of 4-bromoisoquinolinone derivatives, which are closely related to the target compound.

-

- Starting material: o-alkynyl benzyl azide derivatives

- Catalyst: Palladium bromide (5 mol%)

- Bromine source and additive: Dicyclohexyl ammonium bromide

- Solvent system: 1,2-dichloroethane/water mixture

- Temperature: 80°C

- Reaction time: Approximately 20 hours

Procedure Summary:

The o-alkynyl benzyl azide undergoes palladium-catalyzed intramolecular cyclization to form 4-bromoisoquinolinone derivatives. After completion, the reaction mixture is filtered and washed, followed by extraction with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate as eluents.Outcome:

The process yields this compound derivatives with high purity (>99%) and moderate isolated yields (~42%) under mild and selective conditions.

| Parameter | Details |

|---|---|

| Catalyst | Palladium bromide (5 mol%) |

| Additive | Dicyclohexyl ammonium bromide |

| Solvent | 1,2-Dichloroethane/water (5 mL/0.1 mL) |

| Temperature | 80°C |

| Reaction Time | 20 hours |

| Purification | Silica gel column chromatography |

| Yield | 42% isolated yield |

| Product Purity | >99% |

This method is noted for its operational simplicity, efficiency, and high selectivity in forming the 4-bromoisoquinoline core structure.

Multi-Step Synthesis from Isatin via Quinoline-4-carboxylic Acid Derivatives

Another well-documented approach to prepare quinoline carboxylic acid derivatives, which can be adapted for this compound, involves a multi-step synthetic route starting from isatin .

- Key Steps:

- Ring-opening condensation: Isatin reacts under highly basic conditions (e.g., sodium hydroxide) with acetone to open the isatin ring and form 2-toluquinoline-4-carboxylic acid.

- **Addition

Q & A

Q. What are the common synthetic routes for preparing 4-bromoisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the isoquinoline core. Key steps include:

- Bromination : Direct bromination at the 1-position using brominating agents like (N-bromosuccinimide) under radical or electrophilic conditions.

- Carboxylic Acid Introduction : Oxidation of a methyl group (if present) via KMnO/HSO or introduction via carboxylation using CO under Grignard conditions.

- Coupling Reactions : Suzuki-Miyaura cross-coupling for aryl substitutions, as seen in structurally similar biphenyl derivatives .

Methodological Tip : Optimize reaction temperature (e.g., 0–80°C) and solvent polarity (DMF or THF) to minimize side products. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of this compound?

- NMR Spectroscopy : - and -NMR to confirm bromine and carboxylic acid positions (e.g., downfield shifts for carboxylic protons at ~12 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (, MW 252.07) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Note : Cross-reference with PubChem or crystallographic data for validation .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacological data for this compound derivatives?

Contradictions may arise from:

- Impurity Profiles : Byproducts from incomplete bromination or oxidation. Use preparative HPLC to isolate pure fractions .

- Biological Assay Variability : Standardize in vitro assays (e.g., IC measurements) across multiple cell lines.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) to isolate key pharmacophores. Compare with analogues like 4-bromo-2-fluoro-biphenyl derivatives .

Methodological Tip : Perform dose-response curves in triplicate and validate targets via knockout models or competitive binding assays .

Q. What strategies optimize the stability of this compound under physiological conditions?

- pH Stability : Test degradation kinetics in buffers (pH 1–10) using UV-Vis spectroscopy. Carboxylic acids are prone to decarboxylation at low pH; consider prodrug strategies (e.g., esterification) .

- Thermal Stability : Store at 0–6°C in inert atmospheres to prevent bromine dissociation .

- Light Sensitivity : Use amber vials and minimize UV exposure during handling .

Q. How can computational methods guide the design of this compound derivatives for enhanced target binding?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Focus on bromine’s halogen-bonding potential.

- DFT Calculations : Optimize electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups at the 3-position) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What experimental approaches validate the proposed mechanism of action for this compound in disease models?

- Biochemical Assays : Measure enzyme inhibition (e.g., kinase activity) using fluorescence-based substrates.

- CRISPR/Cas9 Knockouts : Confirm target specificity by comparing effects in wild-type vs. gene-edited cell lines.

- In Vivo Imaging : Use radiolabeled -analogues for PET imaging to track biodistribution in murine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Reproduce Conditions : Verify reagent purity, solvent drying, and inert atmosphere use.

- Byproduct Analysis : Use GC-MS or -NMR to identify side products (e.g., debrominated species).

- Scale Effects : Test reactions at micro (10 mg) vs. preparative (1 g) scales; optimize stirring and heating uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.